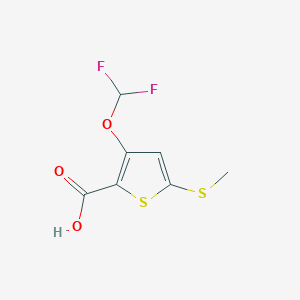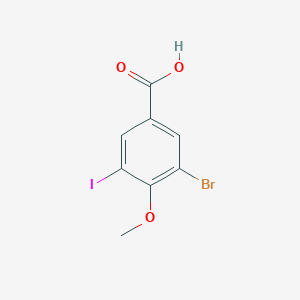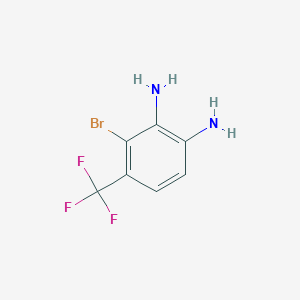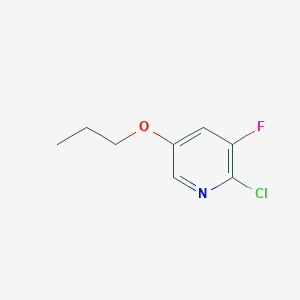
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted with difluoromethoxy and methylthio groups, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methylthio groups can be introduced via nucleophilic substitution reactions. For example, the difluoromethoxy group can be added using difluoromethyl ethers in the presence of a base, while the methylthio group can be introduced using methylthiolating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be studied for its potential biological activity. The presence of the difluoromethoxy group, in particular, may impart unique pharmacokinetic properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The carboxylic acid group allows for further functionalization, which can be used to enhance the compound’s biological activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group may enhance its binding affinity or stability, while the carboxylic acid group could facilitate interactions with active sites or catalytic residues.
類似化合物との比較
Similar Compounds
3-(Methoxy)-5-(methylthio)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylic acid: Similar structure but with an ethylthio group instead of a methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methylthio groups in 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid makes it unique compared to its analogs. The difluoromethoxy group can significantly alter the compound’s electronic properties, potentially enhancing its reactivity or stability. Additionally, the combination of these substituents with a carboxylic acid group provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C7H6F2O3S2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O3S2/c1-13-4-2-3(12-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11) |
InChIキー |
HUAVZIVCPXKXMM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(S1)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)




![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)


![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
